molecular formula C20H24N2O3S B2718749 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide CAS No. 946222-08-8

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide

Cat. No. B2718749
CAS RN: 946222-08-8
M. Wt: 372.48
InChI Key: PCUMBPWTCRYZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide, also known as PTMQ, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. PTMQ is a member of the quinoline family of compounds and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Formation and Reaction Studies

Research by Hoshino et al. (2001) delved into the oxidative properties and chemical reactions involving N-acyl- and N-methanesulfonyl-tetrahydroisoquinolin derivatives, providing a foundational understanding of the chemical reactivity and potential synthetic applications of compounds similar to N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide (Hoshino, Suzuki, & Ogasawara, 2001).

Optically Active Tetrahydroquinoline Derivatives

A study by Suzuki et al. (2015) synthesized optically active N-C axially chiral tetrahydroquinoline, investigating its dynamic response to acid-accelerated molecular motion. This research highlights the potential of tetrahydroquinoline derivatives in designing responsive molecular systems (Suzuki, Kageyama, Morisawa, Dobashi, Hasegawa, Yokojima, & Kitagawa, 2015).

Renal Vasodilation Activity

The renal vasodilation activity of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives, including their structure-activity relationship, has been explored, suggesting the medical significance of tetrahydroquinoline sulfonamides in developing therapeutic agents (Anan, Tanaka, Tsuzuki, Yokota, Yatsu, & Fujikura, 1996).

Methionine Aminopeptidase Inhibition

Research on quinolinyl sulfonamides, including methanesulfonamide derivatives, has demonstrated their efficacy as inhibitors of methionine aminopeptidase (MetAP), an enzyme crucial in protein synthesis and function. This underscores the compound's potential in drug discovery and design (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

Synthesis and Characterization of New Compounds

Studies on the synthesis and characterization of new derivatives, including the preparation of complexes and ligands based on tetrahydroquinoline structures, further expand the understanding of this compound's versatility in chemical synthesis and potential application in materials science (Mutlu & Irez, 2008).

properties

IUPAC Name

1-(4-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-20(23)22-12-4-5-17-10-11-18(13-19(17)22)21-26(24,25)14-16-8-6-15(2)7-9-16/h6-11,13,21H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUMBPWTCRYZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide

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